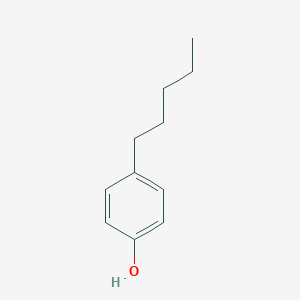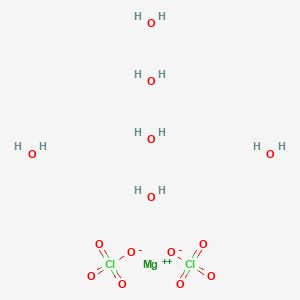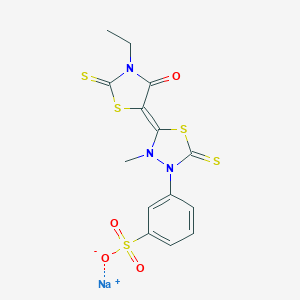
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a white crystalline powder that is soluble in water and has a molecular weight of 499.58 g/mol. In
作用機序
The mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized. It has been extensively studied for its potential therapeutic applications and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. However, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for the study of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. One area of research is the development of new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate. Further research is also needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate for the treatment of various diseases, including cancer, HIV, and inflammation.
Conclusion
In conclusion, Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties and has been studied for its potential use in the treatment of various diseases. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has several advantages for lab experiments, including its stability and solubility, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate and to develop new Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate derivatives with improved therapeutic properties.
合成法
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate involves the reaction of 4-methyl-2-thioxo-1,3,4-thiadiazolidine-3-acetic acid with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate. The final step involves the reaction of the resulting compound with sodium hydroxide to produce Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate.
科学的研究の応用
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate has been studied for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
特性
CAS番号 |
10285-73-1 |
|---|---|
製品名 |
Sodium m-(5-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-methyl-2-thioxo-1,3,4-thiadiazolidin-3-yl)benzenesulphonate |
分子式 |
C14H12N3NaO4S5 |
分子量 |
469.6 g/mol |
IUPAC名 |
sodium;3-[(5E)-5-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-methyl-2-sulfanylidene-1,3,4-thiadiazolidin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C14H13N3O4S5.Na/c1-3-16-11(18)10(24-13(16)22)12-15(2)17(14(23)25-12)8-5-4-6-9(7-8)26(19,20)21;/h4-7H,3H2,1-2H3,(H,19,20,21);/q;+1/p-1/b12-10+; |
InChIキー |
MFPZOMKINXNKNJ-VHPXAQPISA-M |
異性体SMILES |
CCN1C(=O)/C(=C\2/N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)/SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
正規SMILES |
CCN1C(=O)C(=C2N(N(C(=S)S2)C3=CC(=CC=C3)S(=O)(=O)[O-])C)SC1=S.[Na+] |
その他のCAS番号 |
10285-73-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




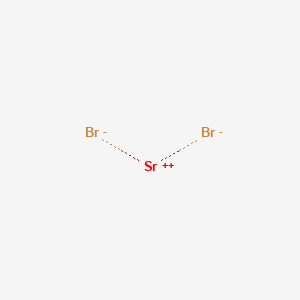


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
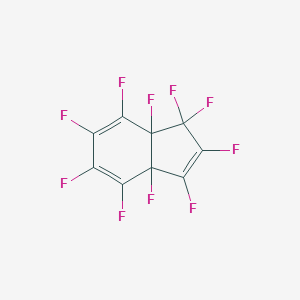
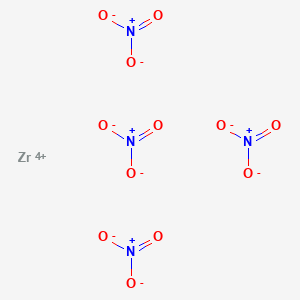


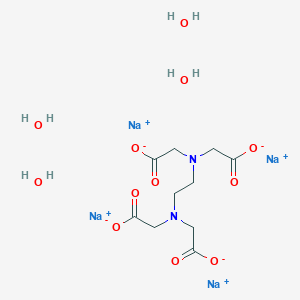
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
